molecular formula C9H8BrN3 B15057008 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine

Cat. No.: B15057008
M. Wt: 238.08 g/mol
InChI Key: GDRXIAXEJUHCGJ-UHFFFAOYSA-N
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Description

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine is a heterocyclic compound that features a bromine atom at the 5-position of a pyridine ring, which is further substituted with a 1-methyl-1H-pyrazol-4-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromo-5-iodopyridine and 1-methyl-1H-pyrazole.

    Coupling Reaction: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is employed to couple the 2-bromo-5-iodopyridine with 1-methyl-1H-pyrazole.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic route. Optimization of reaction conditions, such as temperature, solvent, and catalyst loading, would be necessary to ensure high yield and purity on a larger scale .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-(1-methyl-1H-pyrazol-4-yl)pyridine is unique due to the presence of both a bromine atom and a pyrazole ring, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile building block for the synthesis of complex molecules with potential therapeutic and material applications .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

5-bromo-2-(1-methylpyrazol-4-yl)pyridine

InChI

InChI=1S/C9H8BrN3/c1-13-6-7(4-12-13)9-3-2-8(10)5-11-9/h2-6H,1H3

InChI Key

GDRXIAXEJUHCGJ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)C2=NC=C(C=C2)Br

Origin of Product

United States

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